
4-Bromo-N-isopropyl-2-nitroaniline
Overview
Description
4-Bromo-N-isopropyl-2-nitroaniline is an organic compound with the molecular formula C9H11BrN2O2 It is a derivative of aniline, where the aniline core is substituted with a bromine atom at the 4-position, a nitro group at the 2-position, and an isopropyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-isopropyl-2-nitroaniline typically involves multiple steps. One common method starts with the nitration of 4-bromoaniline to introduce the nitro group at the 2-position. This is followed by the alkylation of the amino group with isopropyl halides under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-isopropyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.
Major Products Formed
Reduction: The major product is N-Isopropyl 4-bromo-2-aminoaniline.
Substitution: Products vary depending on the nucleophile used.
Oxidation: Products include various oxidized derivatives depending on the conditions and reagents.
Scientific Research Applications
Organic Synthesis
4-Bromo-N-isopropyl-2-nitroaniline serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as:
- Reduction: The nitro group can be reduced to an amine, enhancing its reactivity.
- Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
- Oxidation: The isopropyl group can be oxidized to yield various derivatives.
Pharmaceutical Development
The compound has shown potential in drug development due to its biological activity. Research indicates that derivatives of this compound may possess:
- Antimicrobial Properties: Preliminary studies demonstrate significant activity against various bacterial strains, suggesting its potential as a lead compound for antimicrobial agents.
- Anticancer Activity: In vitro studies have indicated cytotoxic effects on cancer cell lines, with mechanisms linked to apoptosis induction.
Case Study: Antimicrobial Study
A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control groups. This suggests its viability as a precursor for new antimicrobial agents.
Dyes and Pigments
In the dye industry, this compound is crucial for synthesizing azo dyes, which are widely used due to their vibrant colors and stability. Its role as an intermediate enhances the aesthetic appeal of textiles and materials.
Material Science
The properties of this compound make it suitable for formulating specialty materials, including polymers and coatings that require specific thermal and chemical resistance.
Data Table: Overview of Applications
Application Area | Description | Key Benefits |
---|---|---|
Organic Synthesis | Intermediate for complex organic molecules | Versatile reactivity |
Pharmaceutical | Potential antimicrobial and anticancer properties | Drug development opportunities |
Dyes and Pigments | Key intermediate in azo dye synthesis | Vibrant colors for textiles |
Material Science | Formulation of specialty polymers and coatings | Specific thermal and chemical resistance |
Mechanism of Action
The mechanism of action of 4-Bromo-N-isopropyl-2-nitroaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the bromine and isopropyl groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Lacks the isopropyl group, making it less hydrophobic and potentially less bioactive.
2-Bromo-4-nitroaniline: Similar structure but different substitution pattern, affecting its reactivity and applications.
N-Isopropyl 2-nitroaniline: Lacks the bromine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness
4-Bromo-N-isopropyl-2-nitroaniline is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the isopropyl group increases its hydrophobicity, while the bromine and nitro groups provide sites for further chemical modification .
Biological Activity
4-Bromo-N-isopropyl-2-nitroaniline is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H11BrN2O2
- Molecular Weight : 260.1 g/mol
- Functional Groups : Nitro group (-NO2), amine group (-NH), bromine atom (Br), and isopropyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, influencing enzymatic activity and cellular signaling pathways. The bromine atom and isopropyl substituent also play a role in modulating the compound's reactivity and selectivity towards biological targets .
Antiviral Activity
Research has indicated that this compound exhibits antiviral properties, particularly against HIV-1 variants. A study demonstrated that compounds with similar structures showed significant inhibition of HIV-1 replication in MT-4 cells, suggesting that this compound may possess similar activity due to its structural analogies .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It has been shown to affect the activity of certain enzymes involved in metabolic pathways. For instance, alterations in Vmax and Km values have been observed in enzymatic assays when exposed to this compound, indicating its potential role as a competitive inhibitor .
Case Studies
- HIV Replication Inhibition :
- Enzyme Activity Modulation :
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Similarity | Notable Biological Activity |
---|---|---|
4-Bromo-2-nitroaniline | Lacks isopropyl group | Moderate antibacterial activity |
This compound | Contains isopropyl group | Significant antiviral and enzyme inhibition effects |
4-Bromo-N-methyl-2-nitroaniline | Contains methyl group | Limited activity against viral infections |
Properties
IUPAC Name |
4-bromo-2-nitro-N-propan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZASAQBZATLAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374805 | |
Record name | N-Isopropyl 4-bromo-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-50-2 | |
Record name | N-Isopropyl 4-bromo-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.